2-(4-Methyl-2-pyrrolyl)pyridine
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Overview
Description
2-(4-Methyl-2-pyrrolyl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . Another method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow processes that ensure high yields and purity. These methods are designed to be efficient and environmentally friendly, reducing waste and minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:
Oxidation: Oxidation by potassium permanganate can convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like butyllithium.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and butyllithium for deprotonation and substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
2-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methyl-2-pyrrolyl)pyridine can be compared with other similar compounds, such as:
Pyrrole: A five-membered heterocyclic compound with diverse biological activities.
Pyridine: A six-membered heterocyclic compound widely used in pharmaceuticals and agrochemicals.
Pyrrolopyrazine: A compound with both pyrrole and pyrazine rings, known for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its combined pyrrole and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(4-methyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-7,12H,1H3 |
InChI Key |
YZFAJOGWWUSZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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